(5-甲基-2-磺酰苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

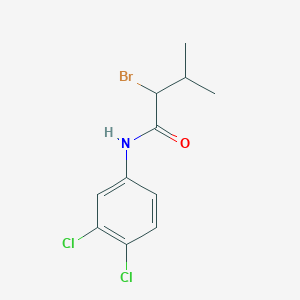

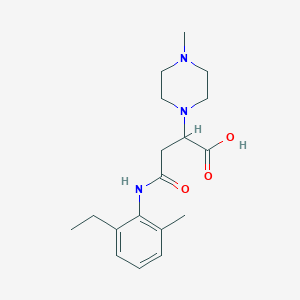

“(5-Methyl-2-sulfamoylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H10BNO4S . It has an average mass of 215.035 Da and a monoisotopic mass of 215.042358 Da . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .Chemical Reactions Analysis

Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . The pKa of boronic acid affects the association constant of the cyclic ester. Ester formation will be favored at pH > pKa .Physical and Chemical Properties Analysis

Boronic acids are known for their ability to form five-membered boronate esters with diols . This property has made them increasingly popular in the synthesis of small chemical receptors .科学研究应用

硼酸催化

硼酸已成为有机合成中用途广泛的催化剂,超出了它们在过渡金属催化转化中作为试剂的传统作用。它们与羟基形成可逆共价键的独特能力使各种有机反应中的亲电和亲核活化模式成为可能。这种称为硼酸催化 (BAC) 的催化应用促进了在温和条件下形成酰胺、环加成、共轭加成和选择性 Friedel-Crafts 型反应,展示了高原子经济性和选择性 (D. Hall,2019)。

环境和药物合成

硼酸已应用于环保合成方法中。例如,利用硼酸、亚硫酸氢钠和碳酸二甲酯的三组分交叉偶联方案证明了功能性甲基砜的有效构建,突出了硼酸在药物合成中使用绿色化学方面的作用 (Ming Wang、Jiaoyan Zhao、Xuefeng Jiang,2019)。

荧光检测和传感

硼酸功能化的镧系金属有机框架 (LMOF) 已被开发用于氟离子选择性比率荧光检测。该应用利用了硼酸的缺电子性质来调整 LMOF 的光学性质,增强了它们对特定目标的选择性 (Zhong-Rui Yang、Manman Wang、Xuesheng Wang、Xue-Bo Yin,2017)。

生物医学应用

在生物医学研究领域,硼酸聚合物已显示出在包括 HIV、肥胖、糖尿病和癌症治疗在内的各种应用中的前景。含硼酸聚合物的独特反应性、溶解性和响应性促进了新型生物材料的开发,突出了它们在药物递送和诊断应用中的潜力 (J. Cambre、B. Sumerlin,2011)。

合成和交叉偶联反应

硼酸通过钯催化的交叉偶联反应(例如铃木反应)在复杂分子的合成中起着至关重要的作用。它们对于在有机合成中创建联苯、杂环和其他重要的结构基序至关重要,展示了它们在构建多样化分子结构中的效用 (E. Tyrrell、P. Brookes,2003)。

作用机制

Target of Action

5-Methyl-2-sulfamoylphenylboronic acid, also known as 5-METHYL-2-SULFAMOYLPHENYLBORONIC ACID, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The mode of action of 5-Methyl-2-sulfamoylphenylboronic acid involves its interaction with the metal catalyst and the organic groups in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methyl-2-sulfamoylphenylboronic acid is the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the formation of new organic compounds, which can have various applications in chemical synthesis .

Result of Action

The result of the action of 5-Methyl-2-sulfamoylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action of 5-Methyl-2-sulfamoylphenylboronic acid is influenced by the reaction conditions of the SM coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile method for carbon–carbon bond formation . The stability and reactivity of 5-Methyl-2-sulfamoylphenylboronic acid can be influenced by factors such as temperature, pH, and the presence of other reagents .

未来方向

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of glucose sensing strategies needs to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

属性

IUPAC Name |

(5-methyl-2-sulfamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZOPXKIHAVLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)

![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)

![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)

![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)